molecular formula C9H4BrF4N B12852186 3-Bromo-7-fluoro-2-(trifluoromethyl)indole

3-Bromo-7-fluoro-2-(trifluoromethyl)indole

Cat. No.: B12852186
M. Wt: 282.03 g/mol
InChI Key: NDMCKHOSOVPNOK-UHFFFAOYSA-N
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Description

3-Bromo-7-fluoro-2-(trifluoromethyl)indole is a high-value synthetic intermediate designed for advanced drug discovery and development. This compound combines a 3-bromo substituent with a robust 2-trifluoromethyl group on the indole scaffold, a structure recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in pharmaceuticals and natural products . The bromine atom at the 3-position serves as a highly versatile handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as with phenyl boronic acid or phenylacetylene, to generate 3-aryl or other complex derivatives . Simultaneously, the electron-withdrawing trifluoromethyl group at the 2-position is known to enhance metabolic stability, membrane permeability, and binding affinity, making it a key feature in the design of modern bioactive molecules . Indole derivatives are extensively investigated for a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, antifungal, and antiviral properties . The specific substitution pattern on this indole core makes it a particularly promising precursor for constructing targeted libraries of compounds in hit-to-lead optimization campaigns. Researchers can leverage this building block to explore structure-activity relationships (SAR) and develop novel therapeutic agents for a range of diseases. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H4BrF4N

Molecular Weight

282.03 g/mol

IUPAC Name

3-bromo-7-fluoro-2-(trifluoromethyl)-1H-indole

InChI

InChI=1S/C9H4BrF4N/c10-6-4-2-1-3-5(11)7(4)15-8(6)9(12,13)14/h1-3,15H

InChI Key

NDMCKHOSOVPNOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=C2Br)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 7 Fluoro 2 Trifluoromethyl Indole and Analogous Structures

Overview of Synthetic Strategies for Constructing Highly Substituted Indole (B1671886) Cores

The synthesis of indole derivatives with multiple substituents is a subject of ongoing interest due to their prevalence in biologically active compounds. nih.gov While numerous methods exist for substituting the five-membered pyrrole (B145914) ring, achieving regiocontrolled substitution on the benzene (B151609) ring presents a greater challenge. nih.gov Intramolecular cycloaddition strategies offer a powerful approach to assemble the bicyclic indole system from acyclic precursors, providing a modular route to libraries of substituted indoles. nih.gov Other modern approaches include palladium-catalyzed methods, which allow for the construction of 2,3-disubstituted indoles through domino reactions involving Sonogashira coupling and aminopalladation. organic-chemistry.org

Approaches to C2-(Trifluoromethyl)indole Precursors

The introduction of a trifluoromethyl group at the C2 position of the indole ring is a critical step in the synthesis of the target compound. This group is known to enhance properties such as lipophilicity and metabolic stability. Several strategies have been developed to achieve this transformation.

One effective method for synthesizing 2-CF3-indoles involves the use of ortho-nitrobenzaldehydes as starting materials. mdpi.comnih.gov A catalytic olefination reaction of 2-nitrobenzaldehydes with trichlorotrifluoroethane (CF3CCl3) yields trifluoromethylated ortho-nitrostyrenes. mdpi.comnih.gov These intermediates can then be reacted with pyrrolidine (B122466) to form α-CF3-β-(2-nitroaryl) enamines. mdpi.comnih.gov A subsequent one-pot reduction of the nitro group, often using an Fe-AcOH-H2O system, initiates an intramolecular cyclization to afford the desired 2-CF3-indoles in good yields. mdpi.comnih.gov This method demonstrates a broad synthetic scope, accommodating various substituents on the indole ring. mdpi.com

Starting MaterialReagentsIntermediateFinal ProductYield (%)
2-Nitrobenzaldehydes1. CF3CCl3 (catalytic olefination) 2. Pyrrolidine 3. Fe-AcOH-H2Oα-CF3-β-(2-nitroaryl) enamines2-CF3-IndolesUp to 85

A novel and efficient approach for the synthesis of 2-(trifluoromethyl)indoles employs a domino trifluoromethylation/cyclization of readily available 2-alkynylanilines. nih.govacs.org This method utilizes a well-established copper-based trifluoromethylating reagent derived from fluoroform (CuCF3), which is an inexpensive industrial byproduct. nih.govacs.org The reaction proceeds through a domino sequence, constructing the indole core with the trifluoromethyl group unambiguously placed at the C2 position. nih.govacs.org This strategy can also be adapted to synthesize 3-formyl-2-(trifluoromethyl)indoles, which are valuable intermediates for further derivatization. acs.org

Starting MaterialReagentKey FeaturesProduct
2-AlkynylanilinesFluoroform-derived CuCF3Domino trifluoromethylation/cyclization, unambiguous CF3 position2-(Trifluoromethyl)indoles

A metal-free approach for the direct trifluoromethylation of indoles at the C2 position has also been developed. rsc.orgrsc.orgnih.gov This method uses sodium triflinate (CF3SO2Na) as the trifluoromethyl source, which is an easy-to-handle, inexpensive, and low-toxicity reagent. rsc.orgrsc.org The reaction is typically promoted by an oxidant like tert-butyl hydroperoxide (TBHP) and proceeds with high regioselectivity for the C2 position. rsc.org This transformation is believed to occur through a radical-mediated pathway. rsc.orgresearchgate.net The method shows good functional group tolerance and can be performed on a gram scale. rsc.orgrsc.org

SubstrateReagentConditionsProductYield (%)
IndolesCF3SO2Na, TBHPMetal-free, in air2-TrifluoromethylindolesModerate to good

Strategies for Regioselective Halogenation within the Indole Framework

Once the 2-(trifluoromethyl)indole core is established, the next critical step is the regioselective introduction of a bromine atom at the C3 position.

The C3 position of the indole ring is generally the most nucleophilic and therefore the most susceptible to electrophilic attack. beilstein-journals.org Direct bromination of 2-(trifluoromethyl)indole can be achieved using various brominating agents. The halogenation of 2-trifluoromethylindole with bromine (Br2) or N-bromosuccinimide (NBS) can afford the corresponding 3-bromo derivative in high yield. nih.gov For instance, the reaction of 2-(trifluoromethyl)-1H-indole with Br2 in dichloromethane (B109758) has been reported to yield 3-bromo-2-(trifluoromethyl)-1H-indole with a 96% yield. nih.gov Similarly, N-bromosuccinimide can be used, often in the presence of a radical initiator or under specific solvent conditions to control regioselectivity. orgsyn.orgcore.ac.uk The resulting 3-bromo-2-(trifluoromethyl)indoles are versatile intermediates for further functionalization through cross-coupling reactions. nih.govrsc.org

Starting MaterialBrominating AgentSolventProductYield (%)
2-(Trifluoromethyl)-1H-indoleBromine (Br2)Dichloromethane3-Bromo-2-(trifluoromethyl)-1H-indole96
IndoleN-Bromosuccinimide (NBS)Tetrahydrofuran3-Bromo-1-(tert-butyldimethylsilyl)indole84

Synthetic Routes for C3-Brominated Indoles

Green Chemistry Approaches to Indole Bromination

In line with the principles of sustainable chemistry, efforts have been made to develop more environmentally benign methods for indole halogenation. These approaches aim to reduce the use of hazardous reagents and solvents. wikipedia.org

One such method involves the use of an oxone–halide system. rsc.org This protocol utilizes potassium peroxymonosulfate (B1194676) (oxone) in combination with a halide salt (e.g., KBr or KCl) to generate reactive halogenating species in situ. This method avoids the need for stoichiometric halogenating agents like Br₂ or NBS and the associated toxic organic byproducts. rsc.org The regioselectivity between C2 and C3 halogenation can be controlled by the choice of protecting group on the indole nitrogen. An electron-withdrawing group, for example, directs halogenation to the C2 position, while C3 halogenation can be achieved regardless of the protecting group's electronic nature. rsc.org

Another green approach is the use of indole catalysis for the electrophilic bromination of various aromatic compounds, including thioarenes. wikipedia.org While this specific method focuses on other aromatics, the underlying principle of using catalytic, less toxic reagents is a key goal in green chemistry that is being applied to indole synthesis as well. acs.org Research into the bromination of indole-3-acetic acid has also focused on applying green chemistry principles to improve reaction efficiency and understand the formation of various brominated products through detailed NMR analysis. wikipedia.orgacs.org

Enzymatic Halogenation for Site-Specific Bromination

Biocatalytic C-H halogenation offers an attractive alternative to chemical methods, providing excellent selectivity under environmentally friendly conditions. organic-chemistry.orgyoutube.com Flavin-dependent halogenases (FDHs) and vanadium-dependent haloperoxidases are the primary enzymes utilized for these transformations. byjus.comresearchgate.net

Flavin-dependent halogenases, such as RebH, have been shown to catalyze the site-specific bromination of various indole derivatives. organic-chemistry.org These enzymes typically exhibit high regioselectivity for the C3 position of the indole ring, which is the most electrophilically susceptible site. organic-chemistry.orgyoutube.com Studies using RebH variants have demonstrated efficient bromination of a panel of indole substrates, yielding monobrominated products with high conversion rates. organic-chemistry.org A significant advantage is that these reactions can sometimes be performed using co-purified reductase enzymes from the expression host (e.g., E. coli), eliminating the need to add an external flavin reductase. organic-chemistry.org

Vanadium bromoperoxidase (V-BrPO) is another class of enzyme that catalyzes the bromination of indoles in the presence of bromide and hydrogen peroxide. diva-portal.org The reaction proceeds via the initial electrophilic attack on the C2-C3 double bond. For 2-substituted indoles, this typically results in the formation of the 3-bromo product. diva-portal.org The enzymatic approach is noted for its high substrate specificity and different reactivity profile compared to chemical brominating agents like hypobromous acid (HOBr), suggesting that the substrate binds at or near the enzyme's active site during the reaction. diva-portal.org

Table 2: Enzymes for Site-Specific Indole Bromination
Enzyme TypeExampleHalogen SourceKey CharacteristicsReference
Flavin-Dependent Halogenase (FDH)RebH variant 3-LSRNaBrHigh C3-regioselectivity; can utilize co-purified E. coli reductase. organic-chemistry.org
Vanadium Bromoperoxidase (V-BrPO)V-BrPO from marine algaeBr⁻ and H₂O₂Brominates the C2-C3 double bond; 2-substituted indoles yield 3-bromo products. diva-portal.org

Methodologies for Fluorine Incorporation at the C7 Position

Introducing fluorine into the C7 position of the indole ring is a key synthetic challenge that is often addressed by building the indole core from an already fluorinated precursor.

Synthesis via Pre-functionalized Aromatic Precursors

Classic indole syntheses are powerful tools for constructing the indole nucleus from appropriately substituted aromatic compounds. The Fischer and Leimgruber-Batcho indole syntheses are prominent examples that allow for the incorporation of substituents like fluorine onto the benzene ring of the indole product.

The Fischer indole synthesis involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgresearchgate.net To synthesize a 7-fluoroindole, one would require a 2-fluorophenylhydrazine (B1330851) as the starting material. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement and cyclization to form the indole ring. wikipedia.orgresearchgate.net This method is versatile and widely used, though it often requires elevated temperatures and strong acid catalysts. byjus.com

The Leimgruber-Batcho indole synthesis provides a high-yielding and often milder alternative to the Fischer synthesis. organic-chemistry.org This two-step process begins with the reaction of an o-nitrotoluene derivative with a formamide (B127407) acetal (B89532) to form an enamine, which is then reductively cyclized to the indole. organic-chemistry.orgresearchgate.net To obtain a 7-fluoroindole, a 2-fluoro-6-nitrotoluene (B1294474) would be the required pre-functionalized precursor. A variety of reducing agents, including Raney nickel/hydrazine, Pd/C with H₂, or SnCl₂, can be used for the final cyclization step. organic-chemistry.org

Considerations for Direct C-H Fluorination in Indole Systems

Direct C-H fluorination represents a highly atom-economical approach to synthesizing fluorinated molecules, but its application to the indole nucleus is fraught with challenges. The inherent nucleophilicity of the indole ring, particularly at the C3 and C2 positions, makes it susceptible to oxidation and reactions with electrophilic fluorinating agents.

Reagents such as Selectfluor™ (F-TEDA-BF₄) are powerful electrophilic fluorine sources. rsc.org However, their reaction with unprotected indoles can lead to complex product mixtures or oxidative decomposition. nih.gov When reactions do occur, they often favor functionalization at the electron-rich C3 position, leading to products like 3,3-difluoroindolin-2-ols. nih.gov

Achieving regioselective C-H fluorination at the less reactive C7 position of the indole benzene ring is particularly difficult without the use of a directing group. thieme-connect.com Recent advances in C-H activation have demonstrated that installing a directing group at the N1 position can guide a transition-metal catalyst to a specific C-H bond. Groups such as pivaloyl, hydrosilyl, or phosphinoyl can direct metal catalysts (e.g., rhodium, palladium, iridium) to functionalize the C7 position with high selectivity. thieme-connect.com While these methods have been successfully applied for C7-arylation, amidation, and alkenylation, direct catalytic C7-fluorination remains a significant and largely unsolved challenge in indole chemistry. acs.orgthieme-connect.com

Convergent and Divergent Synthetic Pathways for Assembling Complex Indole Architectures

The construction of complex molecules bearing the indole scaffold often relies on sophisticated synthetic strategies. Convergent and divergent syntheses represent two powerful approaches for efficiently assembling complex structures and generating molecular diversity.

A convergent synthesis involves the independent synthesis of several key fragments of a target molecule, which are then joined together in the later stages of the synthetic sequence. This approach is often more efficient for large, complex targets than a linear synthesis where the main molecular backbone is built step-by-step. For complex indole alkaloids, a convergent strategy might involve preparing a functionalized indole piece and a separate, intricate carbocyclic fragment, followed by a late-stage coupling reaction to assemble the final architecture.

A divergent synthesis is a powerful strategy for creating libraries of structurally related compounds from a common intermediate. researchgate.netthieme-connect.com This approach is particularly valuable in medicinal chemistry and natural product synthesis. The strategy often begins with the synthesis of a complex, centrally located intermediate scaffold. This common intermediate then serves as a branching point, where various reagents and reaction conditions can be applied to "diverge" the synthesis into a multitude of different final products. researchgate.net For example, a common pentacyclic Aspidosperma core has been used as an intermediate to complete the total syntheses of seven different classes of alkaloid natural products, demonstrating the power of this approach. Similarly, biomimetic divergent strategies, inspired by biosynthetic pathways, use pluripotent intermediates to generate diverse libraries of indole-based natural products. researchgate.netthieme-connect.com This methodology allows for the efficient exploration of chemical space around a privileged structural motif like indole. researchgate.net

Table of Mentioned Compounds

Table 3: List of Chemical Compounds
Compound Name
3-Bromo-7-fluoro-2-(trifluoromethyl)indole
N-Bromosuccinimide (NBS)
Bromine (Br₂)
2-(Trifluoromethyl)-1H-indole
3-Bromo-2-(trifluoromethyl)-1H-indole
3,5-Dibromo-2-(trifluoromethyl)-1H-indole
3-Bromo-1-(tert-butyldimethylsilyl)indole
Potassium peroxymonosulfate (oxone)
Indole-3-acetic acid
Hypobromous acid (HOBr)
2-Fluorophenylhydrazine
2-Fluoro-6-nitrotoluene
Selectfluor™ (F-TEDA-BF₄)
3,3-Difluoroindolin-2-ol

Stepwise Functionalization Strategies

Stepwise functionalization is a classic and highly adaptable approach for the synthesis of complex indole derivatives. This strategy involves the sequential modification of an existing indole or a simpler substituted indole precursor. The synthesis of this compound would likely begin with a 7-fluoro-2-(trifluoromethyl)indole core, followed by regioselective bromination at the C3 position.

The introduction of substituents is governed by the inherent reactivity of the indole ring. The pyrrole moiety is electron-rich and susceptible to electrophilic attack, with the C3 position being the most nucleophilic.

Key Steps in Functionalization:

N-H Protection: The indole N-H proton is acidic and can interfere with many reactions. Therefore, a common initial step is the installation of a protecting group, such as a tert-butyldimethylsilyl (TBDMS) or benzenesulfonyl (Bs) group. This enhances solubility in organic solvents and directs subsequent reactions.

C3-Bromination: With the nitrogen protected, selective bromination at the C3 position can be achieved using electrophilic bromine sources like N-Bromosuccinimide (NBS). The reaction typically proceeds with high yield. For instance, N-protected indoles can be readily brominated with NBS at low temperatures.

Functional Group Interconversion: The bromine atom at the C3 position is a versatile handle for further modifications through cross-coupling reactions. However, for the target molecule, the key is the synthesis of the starting 7-fluoro-2-(trifluoromethyl)indole. This precursor can be challenging to prepare and may be assembled through methods like the Fischer indole synthesis from a corresponding fluorinated phenylhydrazine and a trifluoromethylated ketone. Direct fluorination and trifluoromethylation of the indole ring are often difficult due to harsh reaction conditions and lack of selectivity.

A representative, though analogous, procedure involves the protection of the indole nitrogen, followed by bromination. For example, indole can be protected with a tert-butyldimethylsilyl group and subsequently brominated with NBS in a one-pot reaction. This 3-bromo-1-(tert-butyldimethylsilyl)indole is a stable intermediate amenable to further reactions.

Multicomponent Reactions for Indole Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, offer a highly efficient route to complex molecules. acs.orgnih.gov They provide a powerful alternative to lengthy linear syntheses by minimizing purification steps, solvent waste, and time.

For the synthesis of substituted indoles, MCRs can assemble the heterocyclic core with multiple points of diversity in one pot. While a specific MCR for this compound is not prominently documented, various MCRs are known for producing polysubstituted indoles. ucsb.edu

Mannich-type Reactions: A three-component Mannich-type reaction involving an indole, an aldehyde, and an amine can be used to synthesize 3-aminoalkylated indoles. bohrium.com

Thiazole-Indole Hybrids: An efficient MCR for synthesizing trisubstituted thiazoles involves the one-pot reaction of an arylglyoxal, indole, and aryl thioamide, forming C–C, C–N, and C–S bonds in the process. rsc.org

Advanced Synthetic Techniques for Enhanced Efficiency and Selectivity

To overcome the limitations of traditional batch synthesis, such as long reaction times and safety concerns with hazardous reagents, advanced techniques like microflow synthesis and specialized catalytic systems are increasingly employed.

Microflow Synthesis for Reaction Control and Yield Optimization

Continuous flow chemistry, performed in microreactors, is a powerful technology for organic synthesis that offers significant advantages over conventional batch methods. ucsb.edunih.gov These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and time), enhanced safety when handling reactive intermediates, and ease of scalability. mdpi.com

The application of flow chemistry to indole synthesis has proven effective for both the construction and functionalization of the indole ring. mdpi.com

Synthesis TypeMethodKey AdvantagesProductivity/Yield
Fischer Indole Synthesis Continuous flow under high-temperature/pressure conditions. mdpi.comReduced reaction time, high productivity.96% yield with productivity of 25 g·h⁻¹ has been reported for some substrates. mdpi.com
Reductive Carbonylation Palladium-catalyzed flow synthesis from o-vinylnitrobenzenes using CO. beilstein-journals.orgSafe handling of toxic CO gas, good to excellent yields. beilstein-journals.orgAchieved in 15-30 min at 140 °C. beilstein-journals.org
Indole Functionalization C3-iodination and N-H protection under flow conditions. ucsb.eduFaster and cleaner reactions, potential for manipulating reactive species. ucsb.eduThroughputs of 12.7–20.1 mgh⁻¹ reported for heterocatalytic flow approaches. cardiff.ac.uk

This technology is particularly well-suited for reactions that are difficult to control in batch, such as those involving highly exothermic processes or unstable intermediates, which are common in the synthesis of functionalized heterocycles.

Catalytic Approaches for Substituted Indole Synthesis (e.g., Palladium, Copper, Gold, Rhodium)

Transition-metal catalysis has revolutionized the synthesis of indoles, enabling the construction and functionalization of the indole core with high levels of efficiency and selectivity.

Palladium: Palladium catalysts are extensively used for cross-coupling reactions (e.g., Suzuki, Sonogashira) to functionalize pre-existing halo-indoles. More advanced palladium-catalyzed methods involve alkene difunctionalization reactions, which can rapidly build molecular complexity around the indole framework with high diastereoselectivity and enantioselectivity.

Copper: As an inexpensive and less toxic metal, copper has gained prominence in indole synthesis. bohrium.comresearchgate.net Copper-catalyzed methods include:

Tandem Ullmann-type C–N formation and cross-dehydrogenative coupling to produce multisubstituted indoles from simple enamines and aryl iodides. acs.orggaylordchemical.com

Annulation reactions involving various nitrogen-containing substrates like anilines and o-alkynylanilines to construct the indole core. bohrium.comorganic-chemistry.org

Gold: Gold catalysts, particularly cationic gold(I) complexes, are powerful π-acids that activate alkynes and allenes toward nucleophilic attack. rsc.org This has been exploited in the synthesis of complex indoles through:

Cascade reactions of alkyne-tethered indoles to form fused polycyclic systems. nih.gov

Intramolecular dearomatization reactions to generate spiroindolenines and spiroindolines, which are valuable scaffolds in drug discovery. acs.orgchemrxiv.org

Benzannulation of pyrrole precursors to build the indole ring system from the "back-to-front". acs.org

Rhodium: Rhodium catalysts are particularly effective for C–H activation and functionalization, allowing for the direct introduction of substituents onto the indole ring without pre-functionalization. benthamdirect.com Key applications include:

Oxidative coupling of acetanilides with internal alkynes to form highly substituted indoles. acs.org

Direct C–H functionalization at the C2, C4, and C7 positions of the indole scaffold. bohrium.comnih.gov This is especially relevant for synthesizing C7-substituted indoles, a challenging class of compounds. nih.gov

Cascade annulation reactions to build complex indole-fused polycycles. nih.govresearchgate.net

A comparison of these catalytic systems highlights their complementary strengths in the synthesis of diverse indole structures.

CatalystTypical Application in Indole SynthesisKey Features
Palladium Cross-coupling, alkene difunctionalization, cyclizations. beilstein-journals.orgVersatile, well-established for C-C and C-N bond formation.
Copper Ullmann coupling, annulations, C-H activation. bohrium.comacs.orggaylordchemical.comLow cost, effective for tandem/domino reactions.
Gold Alkyne activation, cascade reactions, dearomatization. nih.govacs.orgacs.orgMild conditions, unique reactivity with π-systems.
Rhodium C-H activation/functionalization, oxidative coupling. acs.orgrsc.orgbohrium.comnih.govHigh regioselectivity for direct functionalization of C-H bonds.

The development of these advanced synthetic tools continues to expand the chemist's ability to create novel and complex indole derivatives for a wide range of applications.

Chemical Reactivity and Transformation of 3 Bromo 7 Fluoro 2 Trifluoromethyl Indole

Reactivity Profile of the C3-Bromo Moiety

The bromine atom at the C3 position is the most labile site for synthetic modification. Its susceptibility to displacement and participation in metal-catalyzed reactions makes it a cornerstone for the structural diversification of this indole (B1671886) core.

The C3-bromo group on the 2-(trifluoromethyl)indole scaffold demonstrates significant utility in nucleophilic substitution reactions. Research on the closely related 3-bromo-2-(trifluoromethyl)-1H-indole has shown that the halogen can be readily displaced by various nucleophiles. For instance, reactions with sulfur-based nucleophiles like 4-methylthiophenol and with cyanide sources such as copper(I) cyanide proceed in high yields to afford the corresponding 3-thioether and 3-nitrile indole derivatives, respectively. nih.gov These transformations highlight the C3 position's susceptibility to attack by soft nucleophiles, providing a direct pathway to introduce new functional groups.

Table 1: Examples of Nucleophilic Substitution Reactions on the 3-Bromo-2-(trifluoromethyl)indole Core
NucleophileReagentProductYieldReference
Thiol4-Methylthiophenol3-(p-Tolylthio)-2-(trifluoromethyl)-1H-indoleHigh nih.gov
CyanideCopper(I) Cyanide2-(Trifluoromethyl)-1H-indole-3-carbonitrileHigh nih.gov

The C3-bromo substituent is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. This has been effectively demonstrated on the 3-bromo-2-(trifluoromethyl)indole framework, which readily participates in both Suzuki and Sonogashira couplings. nih.gov The Suzuki reaction with phenylboronic acid provides the 3-phenyl derivative in high yield (72-98%). nih.gov Similarly, the Sonogashira coupling with terminal alkynes like phenylacetylene (B144264) also proceeds efficiently, yielding 3-alkynylindoles. nih.gov These reactions are fundamental for constructing complex molecular architectures by appending aryl, heteroaryl, or alkynyl groups at the C3 position.

Table 2: Transition Metal-Catalyzed Cross-Coupling Reactions at C3
Reaction NameCoupling PartnerCatalyst SystemProduct ExampleYield RangeReference
Suzuki CouplingPhenylboronic acidPalladium catalyst3-Phenyl-2-(trifluoromethyl)-1H-indole72-98% nih.gov
Sonogashira CouplingPhenylacetylenePalladium catalyst3-(Phenylethynyl)-2-(trifluoromethyl)-1H-indole72-98% nih.gov

Electronic and Steric Influence of the C7-Fluoro Moiety

The fluorine atom at the C7 position exerts a powerful electronic influence on the indole core, and its bond to the ring presents both a challenge and an opportunity for synthetic chemistry.

The C7-fluoro group, in conjunction with the C2-trifluoromethyl group, significantly lowers the electron density of the indole ring. Fluorine is a highly electronegative atom that acts as a strong electron-withdrawing group through induction. This effect reduces the nucleophilicity of the aromatic system, making it less prone to electrophilic attack compared to non-fluorinated indoles. researchgate.net This electronic modification is a critical feature, enhancing the molecule's metabolic stability in certain contexts and altering the regioselectivity of further functionalization reactions. vulcanchem.com

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its cleavage, or activation, a significant chemical challenge. nih.govbaranlab.org Direct functionalization via C-F bond activation is an area of intensive research. nih.govnih.gov While specific examples for 3-Bromo-7-fluoro-2-(trifluoromethyl)indole are not extensively documented, potential pathways can be inferred from broader studies on C-F activation. baranlab.orgnih.gov These methods often involve transition-metal catalysis to achieve transformations that are otherwise energetically unfavorable. nih.gov Such strategies could, in principle, allow for the replacement of the C7-fluoro atom with other functional groups, opening up novel avenues for derivatization that are orthogonal to the reactivity at the C3-bromo position. The development of these methods is crucial for expanding the synthetic utility of fluorinated aromatic compounds. baranlab.org

Reactivity Characteristics of the C2-(Trifluoromethyl) Group

The trifluoromethyl (CF₃) group is a dominant feature of the molecule, exerting a profound influence on the chemical nature of the indole ring.

The C2-trifluoromethyl group significantly alters the electronic landscape of the indole core. As one of the most powerful electron-withdrawing groups in organic chemistry, it functions primarily through a strong inductive effect. nih.gov This withdrawal of electron density has several key consequences for the stability and reactivity of the this compound molecule.

Indole Core Deactivation: The indole ring system is inherently electron-rich, with the C3 position being the most nucleophilic and typically the most reactive site for electrophilic attack. researchgate.netbeilstein-journals.org The presence of the strongly deactivating -CF₃ group at the C2 position substantially reduces the electron density of the pyrrole (B145914) ring, thereby decreasing its nucleophilicity and making it less susceptible to conventional electrophilic substitution reactions.

Enhanced Stability: The C-F bond is one of the strongest covalent bonds in organic chemistry, contributing to the high metabolic and chemical stability of the trifluoromethyl group. mdpi.com This stability often extends to the entire molecule, making it robust under various reaction conditions. mdpi.com

Influence on Acidity: The electron-withdrawing nature of the C2-CF₃ group, complemented by the 7-fluoro substituent, increases the acidity of the N-H proton compared to an unsubstituted indole. This facilitates deprotonation at the nitrogen atom, a key step in N-functionalization reactions.

The presence of electron-withdrawing groups can also influence the outcomes of certain catalytic reactions. In palladium-catalyzed oxidative coupling reactions on other indole systems, for instance, electron-withdrawing substituents have been shown to afford higher yields and improved regioselectivities. acs.orguri.edu

The trifluoromethyl group is generally considered to be chemically inert and resistant to transformation due to the strength of its carbon-fluorine bonds. mdpi.com Direct derivatization of the -CF₃ group on an indole scaffold is not a common synthetic strategy; it is typically installed as a complete unit and preserved throughout subsequent reaction sequences.

While direct reactions are rare, defluorination is not impossible under specific, often harsh, conditions. Research on other classes of compounds, such as trifluoromethylphenols (TFMPs), has shown that spontaneous defluorination can occur in aqueous, alkaline environments. chemrxiv.org This process was found to proceed via an E1cb elimination mechanism, leading to the formation of hydroxybenzoic acids and fluoride (B91410) ions. chemrxiv.org Although demonstrated on a different aromatic system, these findings suggest a potential, albeit challenging, pathway for the degradation of the -CF₃ group under specific environmental or chemical conditions. For most synthetic purposes, however, the C2-trifluoromethyl group in this compound acts as a stable, non-reactive spectator that modifies the electronic properties of the indole ring.

Functionalization at the Indole Nitrogen (N1)

The indole nitrogen (N1) is a key site for derivatization, and its functionalization is often a prerequisite for subsequent reactions at other positions of the ring. The acidity of the N-H proton in this compound is enhanced by the electron-withdrawing substituents, facilitating its reaction with various electrophiles.

The N-H bond can be readily functionalized through reactions such as alkylation and sulfonylation. nih.gov A common method involves deprotonation of the indole nitrogen with a suitable base, such as sodium hydride (NaH), to generate a nucleophilic indolide anion. This anion then reacts with an electrophilic alkylating or sulfonylating agent to yield the N-substituted product. nih.gov

High yields have been reported for the N-functionalization of the closely related 3-bromo-2-(trifluoromethyl)-1H-indole, demonstrating the viability of this approach. nih.gov These reactions provide a straightforward route to a variety of N-substituted derivatives, which are often crucial intermediates in multi-step syntheses.

Table 1: Representative N-Functionalization Reactions of a 3-Bromo-2-(trifluoromethyl)indole Substrate nih.gov
ReagentProduct N-SubstituentReported Yield
Methyl Iodide (CH₃I)Methyl (-CH₃)95%
Benzyl Bromide (BnBr)Benzyl (-CH₂Ph)98%
p-Toluenesulfonyl Chloride (TsCl)Tosyl (-SO₂C₆H₄CH₃)96%

The substituent at the N1 position is not merely a protecting group; it plays a critical role in governing the reactivity and regioselectivity of further transformations. nih.govnih.gov The choice of the N-substituent can enable or prevent certain reactions and can direct functionalization to specific sites on the indole core.

A key example is seen in palladium-catalyzed cross-coupling reactions. In the Sonogashira coupling of 3-iodo-2-CF₃-indoles with phenylacetylene, the outcome was entirely dependent on the N-substituent. nih.gov The N-unsubstituted (N-H) indole failed to give the desired product, yielding only a reduction product where the iodine was replaced by hydrogen. In contrast, the N-methyl and N-benzyl protected indoles underwent the coupling reaction smoothly to afford the corresponding 3-alkynyl indoles in nearly quantitative yields. nih.gov This demonstrates that for many transition metal-catalyzed reactions, particularly those involving basic conditions or organometallic intermediates, N-protection is essential to prevent side reactions and achieve the desired transformation at the C3-bromo position.

Furthermore, specific N-substituents can act as directing groups to facilitate C-H functionalization at otherwise unreactive positions. While C3 is the intrinsic site of reactivity for many indoles, installing directing groups at the N1 position can steer catalysts to other sites. nih.govrsc.org For example, N-benzoyl groups have been used to direct Ru-catalyzed alkenylation to the C2 position, and bulky phosphinoyl groups can direct palladium catalysis to the C7 position. nih.govacs.org For a molecule like this compound, where the C2 and C3 positions are already substituted, such strategies could be adapted to target the C4, C5, or C6 positions of the benzene (B151609) ring.

Chemoselectivity and Regioselectivity in Multi-Substituted Indole Reactions

The primary sites for chemical transformation on the this compound scaffold are the N-H bond and the C-Br bond.

Chemoselectivity: The molecule presents two main handles for functionalization: the acidic N-H proton and the C3-bromine atom. In the presence of a base and an electrophile (like an alkyl halide), the reaction will selectively occur at the nitrogen (N-alkylation). In the presence of a palladium catalyst and a suitable coupling partner (like a boronic acid or an alkyne), the reaction will occur selectively at the carbon-bromine bond (cross-coupling). Successful cross-coupling at C3 typically requires the N-H group to be protected to prevent interference. nih.gov

Regioselectivity: The substitution pattern of the molecule effectively controls the position of further reactions.

C3 Position: This position is activated for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig amination) due to the presence of the bromine atom. This provides a reliable and regioselective pathway to introduce a wide variety of substituents at C3. nih.gov

C2 Position: The C2 position is occupied by the stable trifluoromethyl group and is generally not reactive.

N1 Position: As discussed, this site is readily and regioselectively functionalized via deprotonation-alkylation/sulfonylation. nih.gov

Benzene Ring (C4-C7): The benzene portion of the indole is significantly deactivated towards electrophilic aromatic substitution by the combined electron-withdrawing effects of the 7-fluoro and 2-trifluoromethyl groups. Therefore, functionalization at the C4, C5, or C6 positions via electrophilic attack is highly unfavorable. Accessing these positions would likely require advanced methods such as directed C-H activation, using a directing group installed at the N1 position. nih.gov

Competitive Reactions at Distinct Reactive Sites

The structure of this compound features three principal reactive centers: the acidic proton on the indole nitrogen (N-H), the carbon-bromine bond at the C3 position, and the carbon-hydrogen bonds on the benzene portion of the scaffold (C4, C5, C6). The specific conditions and reagents of a reaction dictate which of these sites will preferentially react.

N-H Site Reactivity : The indole nitrogen bears a proton that can be readily abstracted by a base, paving the way for N-alkylation or N-acylation. In analogous 3-bromo-2-(trifluoromethyl)indoles, reactions with alkylating agents like methyl iodide or sulfonylating agents such as tosyl chloride proceed in high yields in the presence of a base. nih.gov This N-H functionalization is frequently employed as a protection strategy to prevent unwanted side reactions during subsequent modifications at other positions. nih.govnih.gov

C3-Br Site Reactivity : The bromine substituent at the C3 position serves as a versatile functional handle for introducing diverse chemical moieties via cross-coupling and nucleophilic substitution pathways.

Palladium-Catalyzed Cross-Coupling : The C-Br bond is an excellent site for oxidative addition to palladium(0) catalysts, which initiates powerful bond-forming reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. wikipedia.orglibretexts.org Research on 3-bromo-2-(trifluoromethyl)indole demonstrates its efficient coupling with aryl boronic acids and terminal alkynes, yielding 3-aryl and 3-alkynyl indoles, respectively. nih.govresearchgate.net The trifluoromethyl group at C2 enhances the electrophilicity of the C3 position, thereby facilitating these transformations. nih.gov Buchwald-Hartwig amination further extends this utility to the formation of carbon-nitrogen bonds. wikipedia.orgdiva-portal.org

Nucleophilic Substitution : The C3 position is also amenable to reactions with potent nucleophiles. For instance, related 3-bromo-2-(trifluoromethyl)indoles react with reagents like copper cyanide or various thiophenols to produce the corresponding 3-cyano and 3-thioether derivatives. nih.gov

Benzene Ring C-H Bond Reactivity : The powerful electron-withdrawing nature of the C2-trifluoromethyl and C7-fluoro substituents deactivates the indole's benzene ring, rendering it resistant to conventional electrophilic aromatic substitution. nih.gov Consequently, functionalization at the C4, C5, and C6 positions generally necessitates advanced synthetic methods, most notably directed C-H activation.

In synthetic planning, the competition between these reactive sites is a critical factor. For example, during a palladium-catalyzed arylation, if the indole N-H is unprotected, N-arylation can compete with the intended C3-arylation. nih.gov Careful selection of the base, ligand, and solvent is paramount to achieving the desired selectivity. nih.govlibretexts.org

The following table illustrates the utility of the C3-bromo position by summarizing yields from Suzuki-Miyaura coupling reactions performed on the analogous compound, 3-bromo-2-(trifluoromethyl)indole.

Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Reactions of 3-Bromo-2-(trifluoromethyl)indole Analogs

Entry Aryl Boronic Acid Catalyst System Product Yield (%) Reference
1 Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃ 3-Phenyl-2-(trifluoromethyl)-1H-indole 98 nih.gov
2 4-Methylphenylboronic acid Pd(PPh₃)₄, Na₂CO₃ 3-(4-Methylphenyl)-2-(trifluoromethyl)-1H-indole 95 nih.gov
3 4-Methoxyphenylboronic acid Pd(PPh₃)₄, Na₂CO₃ 3-(4-Methoxyphenyl)-2-(trifluoromethyl)-1H-indole 90 nih.gov
4 Phenylboronic acid Pd(OAc)₂, PPh₃, K₂CO₃ 1-Methyl-3-phenyl-2-(trifluoromethyl)-1H-indole 72 nih.govresearchgate.net

Directing Group Strategies for C-H Functionalization on the Indole Scaffold

To overcome the challenge of regioselectively functionalizing the deactivated benzene ring of electron-deficient indoles, directing group strategies have become an indispensable tool. acs.orgnih.gov This approach involves installing a functional group that coordinates to a transition metal catalyst, thereby "directing" the activation of a specific, often nearby, C-H bond.

This strategy is especially pertinent for introducing substituents at the C4 or C6 positions of an indole such as this compound. It has been established that carbonyl groups located at the C3 position of an indole can effectively direct the arylation of the C4 position. acs.org

In a significant study, it was shown that 3-acetyl and 3-formyl indoles with a free N-H can undergo palladium-catalyzed C4-arylation using aryl iodides. acs.org The accepted mechanism involves the coordination of the palladium catalyst to the C3-carbonyl oxygen, which facilitates the selective activation of the C4-H bond. nih.gov This method was successfully applied to 3-acetyl-7-fluoro-1H-indole, a very close analog of the title compound, which provided the C4-arylated product in good yield. acs.org This result confirms that a C7-fluoro substituent is compatible with the reaction and that the directing group strategy can overcome the inherent electronic deactivation of the ring.

The table below showcases examples of directed C4-arylation on indole scaffolds that are analogous to this compound, highlighting the power of this synthetic approach.

Table 2: C3-Carbonyl Directed C4-Arylation of Substituted Indoles

Entry Indole Substrate Aryl Iodide Catalyst System Product Yield (%) Reference
1 3-Acetyl-7-fluoro-1H-indole Iodobenzene Pd(OAc)₂, Ag₂O 4-Phenyl-3-acetyl-7-fluoro-1H-indole derivative* 73 acs.org
2 3-Acetyl-1H-indole Iodobenzene Pd(OAc)₂, Ag₂O 4-Phenyl-3-acetyl-1H-indole derivative* 81 acs.org
3 3-Formyl-1H-indole 4-Iodotoluene Pd(OAc)₂, Ag₂O 4-(p-Tolyl)-1H-indole-3-carbaldehyde 89 acs.org
4 3-Acetyl-7-bromo-1H-indole Iodobenzene Pd(OAc)₂, Ag₂O 4-Phenyl-7-bromo-3-acetyl-1H-indole 76 acs.org

*The reported product results from a domino C4-arylation/3,2-carbonyl migration. Isolation of the initial C4-arylated intermediate is possible under modified reaction conditions.

Spectroscopic and Structural Elucidation of 3 Bromo 7 Fluoro 2 Trifluoromethyl Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the intricate structural details of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-Bromo-7-fluoro-2-(trifluoromethyl)indole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for a complete structural assignment.

Proton (¹H) NMR spectroscopy provides information about the number, environment, and coupling of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the N-H proton and the aromatic protons on the benzene (B151609) ring.

The N-H proton of the indole (B1671886) ring typically appears as a broad singlet in the downfield region of the spectrum, generally between δ 8.0 and 9.0 ppm. The exact chemical shift can be influenced by solvent and concentration. The aromatic region will display signals corresponding to the three protons on the fluorinated benzene ring. The coupling patterns and chemical shifts of these protons are dictated by their positions relative to the fluorine and bromine substituents. The proton at C4 will likely be a doublet of doublets due to coupling with the adjacent proton at C5 and the fluorine at C7. The proton at C5 will also be a doublet of doublets, coupling to the protons at C4 and C6. The proton at C6 will likely appear as a doublet, coupling with the proton at C5.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
N-H8.5 - 9.5br s-
H-47.3 - 7.6ddJ(H4-H5) ≈ 8.0, J(H4-F7) ≈ 4.0
H-57.0 - 7.3tJ(H5-H4) ≈ 8.0, J(H5-H6) ≈ 8.0
H-66.9 - 7.2dJ(H6-H5) ≈ 8.0

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The carbon atom of the trifluoromethyl group (CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The carbons of the indole ring will resonate in the aromatic region (δ 100-150 ppm). The carbon atom attached to the bromine (C3) will be significantly shielded, while the carbon attached to the fluorine (C7) will show a large one-bond C-F coupling constant. The chemical shifts of the other carbons in the benzene ring will also be influenced by the fluorine substituent through two- and three-bond couplings.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C2130 - 135 (q, J(C-F) ≈ 35 Hz)
C395 - 100
C3a125 - 130
C4115 - 120 (d, J(C-F) ≈ 5 Hz)
C5120 - 125
C6110 - 115 (d, J(C-F) ≈ 15 Hz)
C7150 - 155 (d, J(C-F) ≈ 240 Hz)
C7a135 - 140
CF₃120 - 125 (q, J(C-F) ≈ 270 Hz)

Note: These are predicted values and may vary based on the solvent and experimental conditions. 'q' denotes a quartet and 'd' denotes a doublet.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to characterize fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum will provide distinct signals for the fluorine atom at the C7 position and the trifluoromethyl group at the C2 position.

The trifluoromethyl (CF₃) group typically appears as a singlet in the range of δ -60 to -70 ppm, with the exact shift depending on the electronic environment. The fluorine atom at C7 will also appear as a distinct signal, likely a multiplet due to coupling with the nearby aromatic protons (H4 and H6). The chemical shift of this fluorine will be influenced by the indole ring system and the bromine substituent. The presence of these two distinct fluorine environments in the ¹⁹F NMR spectrum provides definitive evidence for the proposed structure. The integration of these signals should be in a 1:3 ratio, corresponding to the single fluorine atom and the three fluorine atoms of the trifluoromethyl group, respectively.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing a highly accurate molecular weight. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a clear diagnostic feature.

Fragmentation analysis provides further structural information. Under electron ionization (EI), the molecule is expected to undergo fragmentation, leading to the loss of various substituents. Common fragmentation pathways would likely involve the loss of a bromine atom, a trifluoromethyl radical, or hydrogen fluoride (B91410). The observation of fragment ions corresponding to these losses would further corroborate the assigned structure.

Table 3: Expected Mass Spectrometry Data for this compound

Ionm/z (for ⁷⁹Br)m/z (for ⁸¹Br)Description
[M]⁺280.9282.9Molecular Ion
[M-Br]⁺202.0-Loss of Bromine
[M-CF₃]⁺212.0214.0Loss of Trifluoromethyl
[M-HF]⁺260.9262.9Loss of Hydrogen Fluoride

Note: These are predicted m/z values.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

The N-H stretching vibration of the indole ring is expected to appear as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring will be observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic and indole rings will give rise to several absorptions in the 1400-1600 cm⁻¹ region. The C-F stretching vibrations are typically strong and will appear in the 1000-1400 cm⁻¹ range. The C-Br stretching vibration will be found in the lower frequency region, typically between 500 and 700 cm⁻¹.

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch3300 - 3500
Aromatic C-H Stretch3000 - 3100
C=C Stretch (Aromatic)1400 - 1600
C-F Stretch (Aromatic)1200 - 1300
C-F Stretch (CF₃)1100 - 1200
C-Br Stretch500 - 700

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a chromophore that absorbs UV radiation, and the substituents on the ring will influence the wavelength of maximum absorption (λmax).

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the ultraviolet region, typically between 200 and 350 nm. The presence of the bromine and fluorine atoms, as well as the trifluoromethyl group, will cause shifts in the absorption maxima compared to unsubstituted indole. These shifts are due to the electronic effects of the substituents on the π-electron system of the indole ring. The spectrum can be useful for confirming the presence of the conjugated indole system and for quantitative analysis.

X-ray Diffraction for Definitive Solid-State Structure Determination

Comprehensive searches of scientific databases and literature did not yield specific X-ray diffraction data for the single crystal structure of this compound. While crystallographic information is available for analogous halogenated indole compounds, direct experimental determination of the solid-state structure for this specific molecule has not been reported in the reviewed literature.

To provide context, studies on structurally related compounds, such as 7-Bromo-2-(trifluoromethyl)-1H-indole, have shown that these molecules crystallize in a monoclinic system with the space group P2₁/c. vulcanchem.com The analysis of similar structures, like 7-Bromo-1H-indole-2,3-dione, reveals detailed insights into intermolecular interactions, including hydrogen bonding and halogen bonding, which are crucial for understanding the packing of molecules in the crystal lattice. researchgate.net However, without experimental data for this compound, its precise crystal system, space group, unit cell dimensions, and intermolecular interactions remain undetermined.

Table 1: Hypothetical Crystallographic Data Table for this compound This table is for illustrative purposes only, as no experimental data has been found.

Parameter Value
Crystal System Not Determined
Space Group Not Determined
a (Å) Not Determined
b (Å) Not Determined
c (Å) Not Determined
α (°) Not Determined
β (°) Not Determined
γ (°) Not Determined
Volume (ų) Not Determined
Z Not Determined

Advanced Spectroscopic Techniques (e.g., Photoelectron Spectroscopy) for Electronic Structure Insights

There is currently no publicly available research or data from advanced spectroscopic techniques, such as photoelectron spectroscopy, specifically for this compound. These techniques are powerful tools for probing the electronic structure of molecules by measuring the kinetic energy of photoemitted electrons. Such data would provide invaluable information on the energies of molecular orbitals and the effects of the bromo, fluoro, and trifluoromethyl substituents on the electronic environment of the indole core.

While general principles suggest that the electron-withdrawing nature of the fluorine, bromine, and trifluoromethyl groups would significantly influence the electronic properties of the indole ring, specific experimental values from techniques like photoelectron spectroscopy are necessary for a quantitative understanding. nih.gov In the absence of such studies, a detailed analysis of the electronic structure of this compound remains a subject for future investigation.

Advanced Research Directions and Broader Impact of Multiply Substituted Indoles

Rational Design of Novel Catalysts and Reagents for Precision Functionalization of Indoles

The precise functionalization of the indole (B1671886) core is a significant challenge in organic synthesis due to the presence of multiple reactive sites. nih.gov The development of new catalysts and reagents is crucial for achieving high selectivity in the modification of multiply substituted indoles. The rational design of these catalysts often involves a deep understanding of the substrate's electronic properties and the reaction mechanism.

For instance, the presence of electron-withdrawing groups like trifluoromethyl and fluorine, and a halogen like bromine in "3-Bromo-7-fluoro-2-(trifluoromethyl)indole," significantly modulates the electron density of the indole ring. This, in turn, influences the regioselectivity of further substitutions. Researchers are exploring transition-metal catalysis as a powerful tool for the site-selective functionalization of such complex indoles. rsc.orgresearchgate.net For example, palladium-catalyzed cross-coupling reactions can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at specific positions, guided by the existing substitution pattern. nih.gov

The design of ligands for these metal catalysts is a key aspect of achieving the desired selectivity. Ligands can be tailored to interact with specific positions of the indole nucleus, directing the catalyst to the desired site of reaction. Furthermore, the development of organocatalysts offers a metal-free alternative for the functionalization of indoles, which is often advantageous in the synthesis of pharmaceutical compounds. researchgate.net

Table 1: Examples of Catalytic Systems for Selective Indole Functionalization

Catalyst System Target Position Type of Functionalization Reference
Palladium(II) acetate with phosphine ligands C2 or C3 Arylation, Alkylation nih.gov
Rhodium(II) carboxylates C3 C-H insertion nih.gov
Chiral phosphoric acids C3 Enantioselective Friedel-Crafts acs.org

Exploration of Indole Derivatives in Materials Science

The unique photophysical and electronic properties of indole derivatives make them attractive candidates for applications in materials science. nih.gov The ability to tune these properties through substitution allows for the creation of novel organic materials with tailored functionalities.

Multiply substituted indoles, such as "this compound," can serve as building blocks for the synthesis of advanced organic materials. The electron-rich nature of the indole ring, combined with the electronic effects of various substituents, can be harnessed to design molecules with specific optical and electronic characteristics. nih.gov For example, indole derivatives have been incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.gov

The introduction of fluorine and trifluoromethyl groups can enhance the electron-accepting properties of the indole unit, which is beneficial for creating donor-acceptor type materials with small HOMO-LUMO gaps. acs.org This is a key feature for materials used in organic electronics. Furthermore, the bromine atom can be used as a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of larger conjugated systems.

Table 2: Potential Applications of Indole-Based Organic Materials

Material Type Key Properties Potential Application
Conjugated Polymers High charge carrier mobility, tunable bandgap Organic Field-Effect Transistors (OFETs)
Small Molecule Dyes Strong absorption in the visible spectrum Dye-Sensitized Solar Cells (DSSCs) researchgate.net
Fluorescent Emitters High quantum yield, color tunability Organic Light-Emitting Diodes (OLEDs)

Indole scaffolds can also play a role in catalysis, either as part of a ligand for a metal catalyst or as an organocatalyst itself. mdpi.com The indole nitrogen can coordinate to metal centers, and the substituents on the indole ring can influence the steric and electronic environment of the catalytic site. This allows for the fine-tuning of the catalyst's reactivity and selectivity.

For example, chiral indole-based ligands have been used in asymmetric catalysis to achieve high enantioselectivities in a variety of transformations. mdpi.com The rigid structure of the indole ring can provide a well-defined chiral environment around the metal center, leading to effective stereocontrol. Moreover, the indole ring can participate in non-covalent interactions, such as π-stacking, which can also contribute to the stereochemical outcome of a reaction.

Strategies for Diversity-Oriented Synthesis towards Complex Indole Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of large and structurally diverse collections of small molecules for high-throughput screening. nih.govnih.gov Multiply substituted indoles are excellent starting points for DOS, as they provide a versatile scaffold that can be elaborated in multiple directions to generate a wide range of complex structures.

Starting from a core structure like "this compound," a variety of reactions can be employed to introduce diversity. For example, the bromine atom can be used for cross-coupling reactions to introduce a wide range of substituents at the C3 position. The indole nitrogen can be alkylated or acylated, and the benzene (B151609) portion of the ring can be further functionalized. By combining different building blocks and reaction pathways, it is possible to generate large libraries of indole derivatives with a high degree of structural complexity and diversity. mdpi.com

These libraries can then be screened for biological activity, leading to the discovery of new drug candidates or chemical probes to study biological processes. youtube.com The use of automated synthesis platforms can greatly accelerate the process of library generation and screening. nih.gov

Future Prospects in Synthetic Organic and Medicinal Chemistry Focused on Indole Derivatives

The indole scaffold will undoubtedly continue to be a central theme in synthetic organic and medicinal chemistry. nih.govsemanticscholar.orgmdpi.com The development of new synthetic methods for the construction and functionalization of the indole ring will remain an active area of research. researchgate.netnih.govnih.gov A particular focus will be on the development of more sustainable and efficient catalytic methods that minimize waste and environmental impact. ijrpr.com

In medicinal chemistry, the "privileged" nature of the indole scaffold ensures its continued importance in drug discovery. researchgate.netmdpi.com The ability to create complex and diverse indole libraries through DOS will facilitate the discovery of new therapeutic agents for a wide range of diseases. mdpi.commdpi.com Furthermore, a deeper understanding of the structure-activity relationships of indole derivatives will guide the rational design of more potent and selective drugs with improved pharmacokinetic properties.

The exploration of multiply substituted indoles, such as "this compound," will contribute to the expansion of the chemical space accessible to medicinal chemists, providing new opportunities for the development of next-generation therapeutics.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
CuAAC CyclizationCuI, PEG-400/DMF (2:1), 12 h stirring25–50%
PurificationFlash chromatography (EtOAc/hexane, 70:30)

Basic: How is structural characterization performed for this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Signals for aromatic protons (δ 7.23–7.14 ppm) and alkyl chains (δ 4.62–3.28 ppm) confirm regiochemistry .
    • ¹⁹F NMR: Distinct signals for fluorine substituents (e.g., δ -114.65 ppm for CF₃) .
  • High-Resolution Mass Spectrometry (HRMS): Molecular ion peaks (e.g., [M+H]⁺ at m/z 385.0461) validate molecular weight .
  • TLC Analysis: Rf values (e.g., 0.30 in 70:30 EtOAc/hexane) monitor reaction progress .

Advanced: How can low yields in CuAAC reactions be optimized?

Methodological Answer:

  • Catalyst Loading: Adjust CuI concentration (e.g., 1.0 equiv. in ) to balance reactivity vs. side reactions .
  • Solvent Optimization: Test PEG-400/DMF ratios (e.g., 2:1 vs. 1:1) to improve solubility and reaction kinetics .
  • Temperature Control: Elevated temperatures (e.g., 90°C) aid in removing residual DMF post-reaction .

Advanced: How to resolve contradictions in trifluoromethylation methods?

Methodological Answer:

  • Electrophilic vs. Radical Routes: Electrophilic reagents (e.g., Togni or Umemoto reagents) fail for indoles due to poor reactivity, whereas radical methods (e.g., using CF₃I/Cu) show success .
  • Regioselectivity: Radical trifluoromethylation favors position 2 or 3, while electrophilic routes are limited to indolides .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): N95 masks, gloves, and eyeshields to avoid inhalation/contact .
  • Toxicity Data: LD₅₀ (rat oral) = 350 mg/kg; handle in fume hoods with proper ventilation .
  • Waste Disposal: Use approved waste facilities for halogenated/organofluorine byproducts .

Advanced: How to design structure-activity relationship (SAR) studies for bioactivity?

Methodological Answer:

  • Substituent Variation: Modify bromine, fluorine, or trifluoromethyl positions to assess impact on protein binding or enzyme inhibition (e.g., HCV NS5B polymerase assays in ) .
  • Bioisosteric Replacement: Replace CF₃ with methyl/ethyl groups to study steric/electronic effects on potency .

Advanced: How to address purification challenges with similar Rf values?

Methodological Answer:

  • Solvent Gradient Elution: Use stepwise gradients (e.g., 50:50 to 70:30 EtOAc/hexane) to resolve closely eluting impurities .
  • Preparative HPLC: Apply reverse-phase chromatography for high-purity isolation if flash chromatography fails.

Basic: What is the role of fluorine/trifluoromethyl groups in medicinal properties?

Methodological Answer:

  • Bioavailability Enhancement: Fluorine improves metabolic stability and membrane permeability .
  • Electron-Withdrawing Effects: CF₃ groups modulate pKa of adjacent amines, enhancing binding to target proteins .

Advanced: How to analyze regioselectivity in halogenation reactions?

Methodological Answer:

  • Directed Metallation: Use directing groups (e.g., sulfonyl in ) to position halogens at specific sites .
  • Computational Modeling: DFT calculations predict favorable transition states for bromine/fluorine addition .

Advanced: What strategies ensure stability during storage?

Methodological Answer:

  • Light-Sensitive Storage: Store in amber vials at -20°C to prevent photodegradation of halogenated indoles .
  • Moisture Control: Use desiccants to avoid hydrolysis of trifluoromethyl groups .

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